K_ATP Channel Activation: GDP vs. GTP
In inside-out patch-clamp recordings from rabbit portal vein smooth muscle cells, GDP (1 mM) activated the pinacidil-sensitive 15 pS ATP-sensitive K⁺ channel with approximately 3-fold greater channel activity (NP₀) than GTP (1 mM). GDP increased mean channel open time in a concentration-dependent manner from 369 ms at 100 µM to 1171 ms at 1 mM, without altering the number of channel openings. In contrast, GMP (1 mM), GTPγS (100 µM), and GDPβS (1 mM) all failed to activate this channel, establishing stringent guanine nucleotide selectivity [1]. In a separate whole-cell patch-clamp study on rabbit portal vein myocytes, intracellular 1 mM GDP induced a slowly developing outward K-current at −37 mV that reached a maximum of 72 ± 4 pA (n = 40), with a half-maximal effective concentration of approximately 0.2 mM; ADP at 0.1 mM was equivalent to GDP, but at higher concentrations ADP was less effective and had almost no effect at 10 mM, while nucleotide triphosphates and monophosphates failed to induce any K-current [2]. In recombinant Kir6.2/SUR2A channels, GDP inhibited K_ATP conductance with an IC₅₀ of 1.4 mM, while GTP showed an IC₅₀ of 0.89 mM, and MgGDP activated channels with an EC₅₀ of 941 µM for Kir6.2/SUR2A and 183 µM for Kir6.2/SUR1 [3].
| Evidence Dimension | KATP channel activation potency (channel activity NP₀ at 1 mM, inside-out patch, rabbit portal vein smooth muscle) |
|---|---|
| Target Compound Data | GDP 1 mM: approximately 3-fold greater channel activity than GTP; mean open time 1171 ms at 1 mM, 369 ms at 100 µM |
| Comparator Or Baseline | GTP 1 mM: ~1/3 the channel activity of GDP; GMP 1 mM: no activation; GTPγS 100 µM: no activation; GDPβS 1 mM: no activation; ADP: equivalent at 0.1 mM but ineffective at 10 mM |
| Quantified Difference | GDP ~3× more potent than GTP; GDP > GMP (qualitative, GMP shows zero activation); GDP open time increases 3.2-fold from 100 µM to 1 mM |
| Conditions | Inside-out and whole-cell patch-clamp; rabbit portal vein smooth muscle; pipette solution with 100 µM pinacidil; holding potential −37 mV (whole-cell); ~15 pS unitary conductance |
Why This Matters
For ion channel researchers, the 3-fold potency advantage of GDP over GTP and the complete inactivity of GMP directly dictate which nucleotide must be procured for K_ATP channel activation or reactivation assays—substituting GTP or GMP will yield quantitatively or qualitatively different experimental outcomes.
- [1] Kajioka S, Kitamura K, Kuriyama H. Guanosine diphosphate activates an adenosine 5'-triphosphate-sensitive K+ channel in the rabbit portal vein. J Physiol. 1991;444:397-418. doi:10.1113/jphysiol.1991.sp018885. View Source
- [2] Beech DJ, Zhang H, Nakao K, Bolton TB. K channel activation by nucleotide diphosphates and its inhibition by glibenclamide in vascular smooth muscle cells. Br J Pharmacol. 1993;110(2):573-582. doi:10.1111/j.1476-5381.1993.tb13849.x. View Source
- [3] Ortiz D, Gossack L, Bryan J. GDP and GTP sensitivities of wild-type and homR201H mutant KATP channels. Figure 4, PMC1805653. IC50/EC50 data for Kir6.2 coexpressed with SUR1 or SUR2A. View Source
